Salvadoraside

Antihyperlipidemic Cardiovascular Research Natural Product Pharmacology

Salvadoraside (CAS 143522-30-9), identified chemically as 5,5′-dimethoxylariciresinol-4,4′-bis-O-β-D-glucopyranoside, is a naturally occurring lignan glycoside with a molecular weight of 744.70 g/mol and the molecular formula C34H48O18. It is classified within the lignan glycoside superclass of organic compounds and has been isolated from various plant sources, including *Acanthopanax divaricatus* var.

Molecular Formula C34H48O18
Molecular Weight 744.7 g/mol
Cat. No. B12303088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalvadoraside
Molecular FormulaC34H48O18
Molecular Weight744.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)CC3COC(C3CO)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC
InChIInChI=1S/C34H48O18/c1-44-18-6-14(7-19(45-2)31(18)51-33-28(42)26(40)24(38)22(11-36)49-33)5-16-13-48-30(17(16)10-35)15-8-20(46-3)32(21(9-15)47-4)52-34-29(43)27(41)25(39)23(12-37)50-34/h6-9,16-17,22-30,33-43H,5,10-13H2,1-4H3
InChIKeyJJHDIHQKWJEDDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salvadoraside (CAS 143522-30-9): Procurement Specification & Chemical Baseline for Scientific Research


Salvadoraside (CAS 143522-30-9), identified chemically as 5,5′-dimethoxylariciresinol-4,4′-bis-O-β-D-glucopyranoside, is a naturally occurring lignan glycoside with a molecular weight of 744.70 g/mol and the molecular formula C34H48O18 [1]. It is classified within the lignan glycoside superclass of organic compounds and has been isolated from various plant sources, including *Acanthopanax divaricatus* var. *albeofructus*, *Acanthopanax senticosus*, *Phellodendron amurense*, and *Salvadora oleoides* [2][3]. As a phytochemical reference standard, it is typically supplied as a fine, white crystalline powder with solubility in organic solvents such as methanol, ethanol, and DMSO .

Salvadoraside Procurement Risk: Why Generic 'Lignan' Substitution is Not Equivalent


Substituting Salvadoraside with a general lignan or another lignan glycoside, such as syringin or liriodendrin, is not scientifically justifiable due to distinct structural and pharmacological profiles. While these compounds share a biosynthetic origin and class-level antioxidant properties, their specific glycosylation patterns and aglycone moieties lead to divergent biological targets and potencies [1]. For instance, Salvadoraside has demonstrated a unique, robust antihyperlipidemic effect in vivo, reducing multiple lipid parameters with a magnitude comparable to the drug fenofibrate [2]. This activity profile is not a general feature of all lignan glycosides. Furthermore, a head-to-head study showed that while berberine and palmatine were potently cytotoxic to HL-60 leukemia cells, Salvadoraside was not, highlighting a distinct and potentially more favorable selectivity profile for certain research applications [3]. These documented differences underscore the critical need for precise compound identification in procurement to ensure experimental reproducibility and valid target engagement.

Salvadoraside: A Quantitative Evidence Guide for Differentiated Procurement Decisions


Salvadoraside vs. Fenofibrate: In Vivo Antihyperlipidemic Efficacy in a Rat Model

Salvadoraside, isolated from *Salvadora oleoides*, demonstrated a significant antihyperlipidemic effect in a Triton WR-1339-induced hyperlipidemic rat model, showing a reduction in key lipid parameters that was comparable to the standard drug fenofibrate [1]. The effect was quantified across five different lipid profile components, providing a comprehensive picture of its in vivo activity.

Antihyperlipidemic Cardiovascular Research Natural Product Pharmacology

Salvadoraside vs. Berberine & Palmatine: Differential Cytotoxicity on HL-60 Leukemia Cells

In a direct head-to-head comparison, Salvadoraside was evaluated alongside seven other compounds isolated from *Phellodendron amurense* for cytotoxic activity against HL-60 human promyelocytic leukemia cells. While the alkaloids berberine and palmatine exhibited potent activity with IC50 values of 26.0 μM and 18.5 μM respectively, Salvadoraside did not show significant cytotoxic activity [1]. This lack of activity in this specific cancer cell line is a differentiating factor, suggesting a potentially lower cytotoxic profile compared to these common co-occurring natural products.

Cytotoxicity Cancer Research Selectivity

Salvadoraside's Role in MUC5AC Mucin Inhibition: A Specific Anti-Secretory Activity

Salvadoraside, derived from *Acanthopanax divaricatus* var. *albeofructus*, was shown to inhibit the gene expression and production of MUC5AC mucin from human airway epithelial (NCI-H292) cells when stimulated by epidermal growth factor (EGF) [1]. While the study did not provide a quantified IC50 value, it confirmed a specific biological effect alongside coniferin, tortoside A, and eleutheroside E.

Anti-inflammatory Respiratory Research Mucin Regulation

Procurement-Driven Application Scenarios for Salvadoraside in Advanced Research


In Vivo Model of Hyperlipidemia and Cardiovascular Drug Discovery

Salvadoraside is the compound of choice for researchers developing natural product-based therapies for hyperlipidemia. Its demonstrated in vivo efficacy in a Triton WR-1339-induced rat model, reducing total cholesterol, triglycerides, LDL, and VLDL while increasing HDL, provides a validated starting point for structure-activity relationship (SAR) studies or as a positive control in natural product screening for cardiometabolic diseases [1]. Its comparable effect to fenofibrate positions it as a unique lead-like molecule from a plant source.

Selective Cytotoxicity Profiling and Cancer Selectivity Studies

For studies aimed at identifying compounds with selective cytotoxicity or for use as a non-toxic control in assays involving HL-60 leukemia cells, Salvadoraside is a strategic choice. Direct comparative data shows it is inactive against HL-60 cells, unlike the potent alkaloids berberine and palmatine that co-occur in the same plant source [2]. This allows researchers to dissect complex extract activities or establish a baseline for non-cytotoxic interventions.

Respiratory Disease Models Focused on Mucus Hypersecretion

Researchers investigating the pathophysiology of chronic respiratory diseases like asthma, COPD, or cystic fibrosis, where mucus hypersecretion is a key clinical feature, will find Salvadoraside a relevant tool compound. Its confirmed ability to inhibit EGF-induced MUC5AC mucin gene expression and production in human airway epithelial cells provides a specific mechanism to probe in relevant in vitro and ex vivo models [3].

Lignan Glycoside Reference Standard and Chemical Profiling

As a well-characterized lignan glycoside, Salvadoraside (CAS 143522-30-9) serves as an essential analytical reference standard for the quality control and phytochemical standardization of *Acanthopanax* species and related medicinal plants [2]. Its distinct spectroscopic profile (NMR, MS) enables accurate identification and quantification in complex botanical matrices, ensuring reproducibility in natural product research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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